molecular formula C17H13NO3 B12884170 2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid CAS No. 56894-45-2

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid

Cat. No.: B12884170
CAS No.: 56894-45-2
M. Wt: 279.29 g/mol
InChI Key: JRPPEUFMIDBONW-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzoic acid moiety attached to the oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-1-phenylethanone with acetic anhydride to form an intermediate, which then undergoes cyclodehydration in the presence of a dehydrating agent like phosphorus oxychloride to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxazole derivatives with higher oxidation states.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated oxazole derivatives.

Scientific Research Applications

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor used in cancer treatment.

    Ditazole: A platelet aggregation inhibitor.

Uniqueness

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other oxazole derivatives, this compound has a benzoic acid moiety that enhances its potential for various applications in medicinal chemistry and material science.

Properties

CAS No.

56894-45-2

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(4-methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C17H13NO3/c1-11-15(12-7-3-2-4-8-12)21-16(18-11)13-9-5-6-10-14(13)17(19)20/h2-10H,1H3,(H,19,20)

InChI Key

JRPPEUFMIDBONW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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